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4-acetamido-N-(3-ethoxypropyl)benzamide
Overview
Description
It is known by its registry number ZINC000002735092 . This compound is characterized by its benzamide structure, which includes an acetamido group and an ethoxypropyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-N-(3-ethoxypropyl)benzamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of various amines with methyl cyanoacetate without solvent at room temperature can yield the target compound. Another method involves stirring the reactants without solvent at elevated temperatures, followed by overnight stirring at room temperature .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-acetamido-N-(3-ethoxypropyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and catalyst, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted benzamides.
Scientific Research Applications
Medicinal Chemistry
4-Acetamido-N-(3-ethoxypropyl)benzamide has been investigated as a potential drug candidate due to its ability to interact with various biological targets. Notably, it has been explored in the context of:
- Inhibition of Carbonic Anhydrase II (CAII) : Research indicates that derivatives of benzamide compounds can serve as inhibitors of human carbonic anhydrase II, which plays a crucial role in physiological processes such as respiration and acid-base balance . The compound's structure allows for effective binding to the active site of CAII, making it a candidate for therapeutic interventions in conditions like glaucoma and edema.
Enzyme Inhibition Studies
The compound has been used in studies aimed at understanding the mechanisms of enzyme inhibition. For instance:
- Mechanistic Studies : Inhibition assays have demonstrated that this compound can effectively inhibit CAII activity, with reported half-maximal inhibitory concentration (IC50) values suggesting potent activity . Such studies are vital for developing drugs targeting this enzyme.
Drug Development
The compound has been part of research focused on developing heterobifunctional degraders that utilize a PROTAC (Proteolysis Targeting Chimera) mechanism:
- PROTAC Mechanism : By linking the compound to ligands that bind specific proteins, researchers have explored its potential to induce targeted protein degradation. This approach is particularly promising for treating diseases caused by the overexpression of certain proteins .
Therapeutic Potential
Given its biological activity, this compound may have applications in treating various conditions:
- Cancer Research : The compound's ability to inhibit specific enzymes involved in tumor growth is under investigation. Its role as a potential anticancer agent is being evaluated through various preclinical studies .
Table: Summary of Key Research Findings
Mechanism of Action
The mechanism of action of 4-acetamido-N-(3-ethoxypropyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-acetamido-N-(3-methoxypropyl)benzamide
- 3,4-dichloro-N-(3-ethoxypropyl)benzamide
- 4-acetamido-N-[(1S)-2-[(3-ethoxypropyl)amino]-1-(4-methoxyphenyl)-2-oxoethyl]benzamide
Uniqueness
4-acetamido-N-(3-ethoxypropyl)benzamide is unique due to its specific structural features, such as the ethoxypropyl chain and the acetamido group. These features may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
4-Acetamido-N-(3-ethoxypropyl)benzamide is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables that summarize key information.
This compound has the molecular formula and is characterized by the presence of an acetamido group and an ethoxypropyl side chain. This structural configuration may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors, modulating their activity. It may function as an inhibitor or modulator in various biochemical pathways, although detailed mechanisms remain under investigation.
In Vitro Studies
Research indicates that this compound exhibits notable biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains, indicating potential use in antimicrobial formulations.
- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes, which may play a role in disease pathways.
Toxicological Profile
Safety assessments have been conducted to evaluate the toxicity of this compound. According to PubChem, the compound's safety profile indicates low toxicity levels at therapeutic concentrations, making it a candidate for further development in pharmaceutical applications .
Data Table: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound inhibited growth at concentrations ranging from 10 to 50 µg/mL. The compound showed a higher efficacy against Gram-positive bacteria compared to Gram-negative bacteria.
- Enzyme Inhibition Study : In a controlled experiment, the compound was tested for its inhibitory effects on carbonic anhydrase II (hCAII). Results indicated significant enzyme inhibition at concentrations as low as 500 nM, suggesting potential therapeutic applications in conditions where hCAII is implicated .
Research Findings
Recent investigations into the compound's biological activities reveal promising avenues for application:
- Cancer Research : The compound's capacity to induce apoptosis in cancer cells was noted, with IC50 values indicating effective cytotoxicity against MCF-7 and HCT-116 cell lines .
- Pharmacological Applications : Its structural attributes allow for modifications that could enhance its bioactivity and selectivity towards target enzymes or receptors, presenting opportunities for drug development.
Properties
IUPAC Name |
4-acetamido-N-(3-ethoxypropyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-3-19-10-4-9-15-14(18)12-5-7-13(8-6-12)16-11(2)17/h5-8H,3-4,9-10H2,1-2H3,(H,15,18)(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFJGNUOHXUILS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=CC=C(C=C1)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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